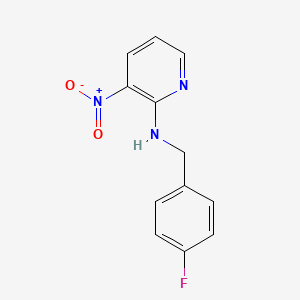

N-(4-fluorobenzyl)-3-nitro-2-pyridinamine

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” are not available, similar compounds are often synthesized through various organic reactions . For instance, fluorobenzyl compounds can be synthesized through the reaction of a benzyl chloride with a fluoride source .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by its functional groups. The nitro group is often involved in redox reactions, while the fluorobenzyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of a nitro group could increase its polarity, while the fluorobenzyl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Crystallography

- The title compound, including N-(4-fluorobenzyl)-3-nitro-2-pyridinamine, has been analyzed for its molecular structure, revealing an intramolecular hydrogen bond and the stabilization of its crystal structure through intermolecular hydrogen bonds. This study contributes to the understanding of molecular conformations and intermolecular interactions in related chemical compounds (Ge & Qian, 2011).

Biomimetic Indicators for Alkylating Agents

- This compound derivatives have been used as biomimetic indicators for alkylating agents, showing superior colorimetric assay performance for detecting hazardous substances, such as in toxicological screenings and environmental hygiene technology (Provencher & Love, 2015).

DNA Interactions

- Research on dispirocyclotriphosphazene derivatives with (4-fluoro/4-nitrobenzyl) pendant arms, including compounds related to this compound, has shown interactions with DNA, indicating their potential for specific nucleotide binding and implications in biochemistry and pharmacology (Tanrıkulu et al., 2019).

Corrosion Inhibition

- Derivatives of this compound have been explored as corrosion inhibitors for metals in acidic environments, demonstrating high inhibition efficiency and potential applications in industrial material preservation (Iroha et al., 2021).

Fluorinated Heterocyclic Compounds Synthesis

- The compound and its derivatives have been synthesized using microwave irradiation, suggesting their role in the efficient and improved yield of fluorinated heterocyclic compounds, relevant in pharmaceutical and material sciences (Loghmani-Khouzani et al., 2005).

Inhibition of DNA Alkyltransferase

- This compound analogs have been studied for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase, a key enzyme in DNA repair mechanisms, indicating their potential use in enhancing the cytotoxicity of certain anticancer drugs (Terashima & Kohda, 1998).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target beta-secretase 1 in humans .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target through a mechanism involving the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding, van der waals forces, or ionic interactions .

Biochemical Pathways

Given its potential target, it may be involved in pathways related to the processing of amyloid precursor protein, which is a key process in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability .

Result of Action

If it acts similarly to other beta-secretase 1 inhibitors, it may prevent the formation of beta-amyloid plaques, which are a hallmark of alzheimer’s disease .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQSEWLCSLADTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394635 | |

| Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73733-74-1 | |

| Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

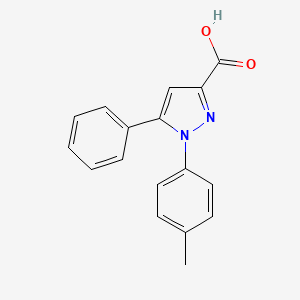

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(4-fluorophenyl)methyl]carbamodithioate](/img/structure/B3060647.png)

![3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B3060648.png)

![2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060659.png)

![4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060660.png)

![Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide](/img/structure/B3060666.png)